1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
CAS No.: 1421528-82-6
Cat. No.: VC4293000
Molecular Formula: C17H14N2O2S2
Molecular Weight: 342.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421528-82-6 |
|---|---|
| Molecular Formula | C17H14N2O2S2 |
| Molecular Weight | 342.43 |
| IUPAC Name | 1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
| Standard InChI | InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21) |
| Standard InChI Key | UPTVXRSIGQLUOM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₈H₁₅N₂O₂S₂, with a molecular weight of 363.46 g/mol. Its IUPAC name, 1-phenyl-3-[(5-(thiophene-2-carbonyl)thiophen-2-yl)methyl]urea, reflects its two thiophene rings—one bearing a carbonyl group at the 2-position and the other linked via a methylene bridge to the urea nitrogen . The phenyl group attached to the opposing urea nitrogen introduces aromaticity, while the thiophene-carbonyl moiety contributes electron-withdrawing characteristics that influence reactivity and intermolecular interactions.
Table 1: Comparative Molecular Profiles of Related Urea-Thiophene Derivatives
The structural distinction lies in the substitution pattern: the ethoxyphenyl and phenylpropyl groups in analogs and alter solubility and steric effects compared to the simpler phenyl group in the target compound .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea likely follows a multi-step protocol common to urea-thiophene derivatives. A plausible route involves:
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Thiophene-2-carbonyl chloride preparation: Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form thiophene-2-carbonyl chloride, a key electrophile.
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Friedel-Crafts acylation: The carbonyl chloride reacts with 2-methylthiophene under Lewis acid catalysis (e.g., AlCl₃) to introduce the thiophene-2-carbonyl group at the 5-position of the thiophene ring.
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Methylation and amine coupling: The resulting 5-(thiophene-2-carbonyl)thiophen-2-yl)methanol is converted to a methylamine intermediate, which subsequently reacts with phenyl isocyanate to form the urea linkage .
Spectroscopic Characterization
While specific spectral data for the compound are unavailable, analogous urea-thiophene derivatives exhibit:
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¹H NMR: Signals for phenyl protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and urea NH groups (δ 8.3–9.0 ppm).
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IR: Stretching vibrations for urea C=O (~1640 cm⁻¹) and thiophene C-S (~680 cm⁻¹) .
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MS: Molecular ion peaks consistent with the molecular weight and fragmentation patterns indicative of thiophene and phenyl loss .
Physicochemical Properties
The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:
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Solubility: Limited aqueous solubility due to hydrophobic phenyl and thiophene groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Thermal Stability: Expected decomposition temperature >200°C, based on analogs with similar urea and thiophene content .
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Electronic Properties: The electron-deficient thiophene-carbonyl group may enhance charge transport, suggesting utility in organic electronics.
Research Gaps and Future Directions
Despite promising inferences from structural analogs, direct studies on 1-phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea are lacking. Key research priorities include:
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Synthetic optimization: Developing high-yield, scalable routes using green chemistry principles.
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Biological profiling: Screening against cancer cell lines and pathogenic enzymes to validate hypothesized activities.
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Material characterization: Measuring charge carrier mobility and photovoltaic efficiency for electronics applications.
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